molecular formula C19H21NO5 B584932 1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)propane-1,3-dione CAS No. 1205548-02-2

1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)propane-1,3-dione

Cat. No.: B584932
CAS No.: 1205548-02-2
M. Wt: 343.379
InChI Key: ZWSSWGSJIWCZBK-UHFFFAOYSA-N
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Description

The compound “1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)propane-1,3-dione” is a chemical substance with the molecular formula C19H21NO5 . It’s a complex organic compound that falls under the category of acac ligands .


Molecular Structure Analysis

The molecular weight of this compound is 343.37 . The exact structure would require more specific information such as NMR or crystallography data, which I currently do not have.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 343.37 . More specific properties like boiling point, melting point, and solubility would require additional experimental data.

Scientific Research Applications

  • Halogenation Studies : Galer, Košmrlj, and Šket (2011) explored the regioselective halogenation of similar compounds, providing insights into chemical reactivity and potential applications in synthetic chemistry (Galer, Košmrlj, & Šket, 2011).

  • Rearrangement Studies : Brown, Browne, and Eastwood (1983) investigated the rearrangement of acyloxycarbene to a 1,2-dione, shedding light on the behavior of carbonyl-18O in such processes (Brown, Browne, & Eastwood, 1983).

  • Antibacterial Synthesis : Nigam, Saharia, and Sharma (1982) synthesized derivatives of similar compounds for potential use as antibacterials, highlighting the compound's relevance in medicinal chemistry (Nigam, Saharia, & Sharma, 1982).

  • Organic Crystal Studies : Tang et al. (2016) synthesized and studied the properties of related compounds in organic crystals, focusing on fluorescence and possible applications in optoelectronics (Tang et al., 2016).

  • Tautomerism and Conformation Analysis : Cunningham, Lowe, and Threadgill (1989) examined the tautomerism and conformation of aryl-substituted derivatives in both solid and solution phases, providing insights into the chemical structure and behavior (Cunningham, Lowe, & Threadgill, 1989).

  • Structural and Emission Properties : Galer, Korošec, Vidmar, and Šket (2014) investigated the structural and emission properties of BF₂ complexes of similar compounds, revealing insights into multiple chromisms and the potential for application in photonic devices (Galer, Korošec, Vidmar, & Šket, 2014).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, such as its antibacterial activity and acetylcholinesterase inhibition . Additionally, further studies could focus on its synthesis and structural characterization.

Properties

IUPAC Name

1-[4-(dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)propane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-20(2)13-7-5-12(6-8-13)15(21)11-16(22)14-9-10-17(24-3)19(25-4)18(14)23/h5-10,23H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSSWGSJIWCZBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=C(C(=C(C=C2)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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